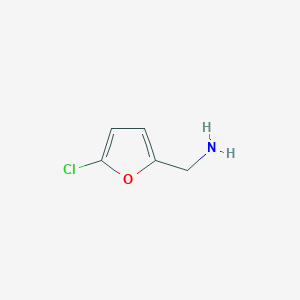

(5-Chlorofuran-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorofuran-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c6-5-2-1-4(3-7)8-5/h1-2H,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAVYGQUYIXUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214759-18-9 | |

| Record name | (5-chlorofuran-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 5 Chlorofuran 2 Yl Methanamine

Reactivity Profile of the Primary Amine Moiety

The primary amine group in (5-Chlorofuran-2-yl)methanamine is a key center for a variety of chemical transformations due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

Nucleophilic Reactions and Amine Functionalization

The primary amine function of this compound renders it a potent nucleophile, readily participating in reactions with a wide array of electrophiles. This reactivity is fundamental to its functionalization and the synthesis of more complex derivatives. For instance, aminomethyl derivatives of furans are known to undergo reactions such as the Delépine reaction, where alkyl (halomethyl)furancarboxylates are treated with hexamethylenetetramine to produce primary amines. organic-chemistry.org This highlights the accessibility of the aminomethyl group for further chemical modification.

Condensation and Imine Formation Reactions

This compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org The formation of imines is a reversible process.

A related and synthetically significant reaction is the Knoevenagel condensation. In this reaction, a carbonyl compound reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgdamascusuniversity.edu.sy Furan (B31954) derivatives, particularly those with aldehyde functionalities, are known to participate in Knoevenagel condensations to yield various substituted furan derivatives. mdpi.comtandfonline.com

The general mechanism for imine formation is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation to yield the final imine product.

Alkylation, Acylation, and Sulfonylation Processes

The nucleophilic nature of the primary amine in this compound allows for alkylation, acylation, and sulfonylation reactions.

Alkylation: N-alkylation of amines can be achieved using alkyl halides. acs.org More advanced methods, such as the use of metal-ligand bifunctional iridium catalysts, have been developed for the N-alkylation of amines with alcohols, including 2,5-furandimethanol. acs.orgnih.gov A regioselective palladium-catalyzed α-alkylation of furans using alkyl iodides has also been reported, offering a direct method to introduce alkyl groups onto the furan ring. nih.gov

Acylation: Acylation of the amine group leads to the formation of amides. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). google.com The acylation of furan and its derivatives has been carried out using various catalysts, including boron trifluoride-organic complexes, which are milder than traditional Friedel-Crafts catalysts like aluminum chloride. google.comstackexchange.com

Sulfonylation: The reaction of a primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This reaction, often part of the Hinsberg test, can be used to differentiate between primary, secondary, and tertiary amines. libretexts.org Various methods for the sulfonylation of amines have been developed, using reagents like sulfonyl chlorides in the presence of bases such as pyridine (B92270) or triethylamine (B128534), or employing catalysts like cupric oxide under mild conditions. cbijournal.comresearchgate.netrsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halides; Metal-ligand bifunctional iridium catalysts with alcohols acs.orgnih.gov | N-alkylated amines |

| Acylation | Acyl chlorides, acid anhydrides; Boron trifluoride-organic complexes google.comstackexchange.com | Amides |

| Sulfonylation | Sulfonyl chlorides with a base (e.g., pyridine, triethylamine); Cupric oxide catalyst libretexts.orgcbijournal.comresearchgate.net | Sulfonamides |

Formation of Amides, Ureas, and Thioureas

Building upon its nucleophilic character, this compound is a precursor for the synthesis of amides, ureas, and thioureas.

Amides: As mentioned, amides are readily formed by the acylation of the primary amine. For example, a series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs have been synthesized. nih.gov

Ureas: Urea (B33335) derivatives can be synthesized from primary amines through several routes. A common method involves the reaction of an amine with an isocyanate. commonorganicchemistry.com Alternative, safer methods utilize phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI) or react amines directly with carbon dioxide under catalytic conditions. psu.edunih.gov The reaction of primary phenyl carbamates with amines in dimethyl sulfoxide (B87167) also provides an efficient route to ureas. google.com

Thioureas: Thioureas are synthesized by reacting amines with isothiocyanates. mdpi.com Other methods include the condensation of amines with carbon disulfide or the use of thiocarbamoyl benzotriazoles as masked isothiocyanates. organic-chemistry.orgrsc.orgrsc.org A green synthesis method involves the reaction of phenoxysulfonyl chloride with primary amines in water. google.com Research has also been conducted on the synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from thiourea (B124793) precursors. nih.gov

| Derivative | General Synthesis Method | Common Reagents |

| Amides | Acylation of the primary amine | Acyl chlorides, Acid anhydrides google.comnih.gov |

| Ureas | Reaction with isocyanates or CO2 sources | Isocyanates, N,N'-Carbonyldiimidazole (CDI), CO2 commonorganicchemistry.compsu.edunih.govgoogle.com |

| Thioureas | Reaction with isothiocyanates or CS2 | Isothiocyanates, Carbon disulfide, Thiocarbamoyl benzotriazoles mdpi.comorganic-chemistry.orgrsc.orgrsc.orgnih.gov |

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Patterns on the Furan Nucleus

Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609). The substitution typically occurs at the 2- and 5-positions (the α-positions) because the cationic intermediate formed during attack at these positions is more stable due to resonance delocalization involving the oxygen atom. quora.com

The substituents on the furan ring influence the position of further electrophilic attack. In this compound, the furan ring has a chlorine atom at the 5-position and an aminomethyl group at the 2-position. The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director in electrophilic aromatic substitution. byjus.comyoutube.com The aminomethyl group is an activating group. The interplay of these two substituents will direct incoming electrophiles. Given that the 2- and 5-positions are the most reactive, and both are occupied, electrophilic substitution would likely occur at the 3- or 4-positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

| Position of Attack | Stability of Intermediate | Directing Influence |

| 2- or 5- (α-positions) | More stable due to resonance stabilization by the oxygen atom. quora.com | Preferred for electrophilic attack on unsubstituted furan. |

| 3- or 4- (β-positions) | Less stable intermediate. | Generally disfavored. |

Ring-Opening Reactions of Furan and Derivatives

The furan ring, characterized by a lower aromatic stabilization energy (16–25 kcal/mol) compared to benzene, is susceptible to irreversible ring-opening under acidic or oxidative conditions. libretexts.org This reactivity is a key pathway for the synthesis of valuable acyclic compounds.

Acid-Catalyzed Ring-Opening: In the presence of aqueous acid, furan derivatives can undergo ring cleavage. The reaction is initiated by protonation, with the α-carbon (C2/C5) being the kinetically favored site of protonation over the β-carbon (C3/C4). acs.orgresearchgate.net This is followed by nucleophilic attack of water to form dihydrofuranol intermediates. Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, ultimately yielding 1,4-dicarbonyl compounds. acs.org The nature of the substituents on the furan ring significantly influences the reaction's course and product distribution. rsc.org For this compound, the presence of the aminomethyl group could lead to complex reaction pathways under acidic conditions.

Oxidative Ring-Opening: Furan rings can be cleaved oxidatively to produce a variety of 1,4-dicarbonyl compounds. organicreactions.orgdntb.gov.ua Common oxidizing agents include bromine in methanol, m-chloroperoxybenzoic acid (m-CPBA), and singlet oxygen. The oxidation of furfuryl amines, a process known as the aza-Achmatowicz reaction, yields highly functionalized heterocyclic structures that are valuable intermediates in the synthesis of complex molecules like alkaloids. organicreactions.orgdntb.gov.ua The reaction of this compound under these conditions would be expected to proceed through an analogous pathway, with the chlorine substituent potentially influencing the stability and subsequent transformations of the resulting intermediates.

| Reaction Type | Initiating Condition | General Product | Key Intermediates |

| Acid-Catalyzed | Aqueous Acid (e.g., HCl) | 1,4-Dicarbonyl compounds | Protonated furan, Dihydrofuranols |

| Oxidative Cleavage | Oxidizing Agents (e.g., m-CPBA) | 1,4-Dicarbonyl compounds, Butenolides | Aza-Achmatowicz intermediates |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Diene

The furan ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, providing a route to oxabicyclic systems. However, its aromatic character makes it less reactive than non-aromatic dienes, often requiring elevated temperatures or Lewis acid catalysis to proceed efficiently. acs.orgnih.gov

The regioselectivity and rate of the Diels-Alder reaction are heavily influenced by the electronic nature of the substituents on the furan ring. rsc.orgrsc.org

Electron-donating groups (like the aminomethyl group at C2 in the target molecule) generally increase the reactivity of the furan diene. rsc.orgrsc.org

Electron-withdrawing groups (like the chlorine at C5) tend to decrease the reactivity. rsc.orgrsc.org

Stability and Aromaticity Considerations Under Diverse Reaction Conditions

Furan's aromaticity is a consequence of its planar, cyclic, conjugated system containing 6 π-electrons (4 from the double bonds and 2 from an oxygen lone pair), satisfying Hückel's rule. libretexts.orgquora.com However, its resonance energy is considerably lower than that of benzene, rendering it more reactive and less stable. libretexts.org The electronegativity of the oxygen atom leads to a less effective delocalization of the π-electrons compared to carbocyclic or other heterocyclic aromatic systems like thiophene (B33073). wikipedia.orgyoutube.com

The stability of this compound is subject to the reaction environment:

Acidic Conditions: Furan derivatives are sensitive to acid. researchgate.net Protonation can disrupt the aromatic system, leading to ring-opening or polymerization. acs.orgrsc.org The aminomethyl group would be protonated to form an ammonium (B1175870) salt, increasing its electron-withdrawing inductive effect and further deactivating the ring towards electrophilic attack but potentially activating it for other transformations.

Basic Conditions: The furan ring is generally more stable under basic conditions. The primary amine of the aminomethyl group imparts basicity to the molecule.

Thermal Conditions: The Diels-Alder reaction of furans is often reversible, and the stability of the resulting cycloadducts can be temperature-dependent, with retro-Diels-Alder reactions occurring at higher temperatures. nih.gov

Reactions Involving the Chlorine Substituent

The chlorine atom at the C5 position is a key functional handle, enabling a variety of transformations that are crucial for the derivatization of the furan scaffold.

Nucleophilic Aromatic Substitution at C5 Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.com Such reactions are typically facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

While the furan ring itself is electron-rich, making SNAr challenging, the presence of activating groups can enable this transformation. youtube.com In the case of this compound, the chlorine atom can be displaced by strong nucleophiles. The electron-withdrawing nature of the chlorine atom, although modest, helps to polarize the C-Cl bond and can make the C5 carbon susceptible to nucleophilic attack under appropriate conditions. The reaction rate is often dependent on the nature of the nucleophile and the presence of any other activating or deactivating groups on the furan ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and the C5-Cl bond of the furan ring is a suitable electrophilic partner for these transformations. tezu.ernet.inwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This method would allow for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position of the furan ring. nih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It is a highly effective method for synthesizing alkynyl-substituted furans. sioc-journal.cnresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium, would enable the introduction of vinyl groups at the C5 position. libretexts.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki | Boronic Acid / Ester | Pd Catalyst + Base | C(sp²)–C(sp²/sp³) |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) + Base | C(sp²)–C(sp) |

| Heck | Alkene | Pd Catalyst + Base | C(sp²)–C(sp²) (vinyl) |

Reductive Dehalogenation of the Furan Ring

The chlorine substituent at the C5 position can be removed through reductive dehalogenation, replacing the C-Cl bond with a C-H bond. This transformation is valuable for accessing the corresponding des-chloro furan derivative, (Furan-2-yl)methanamine. Common methods for this reduction include:

Catalytic Hydrogenation: Using a metal catalyst, such as palladium on carbon (Pd/C), with a source of hydrogen like H₂ gas or a transfer hydrogenation reagent (e.g., ammonium formate).

Metal/Acid Systems: Reagents like zinc powder in acetic acid can also effect the dehalogenation.

Careful selection of the reducing agent and reaction conditions is necessary to achieve selective dehalogenation without causing the reduction of the furan ring itself, which can be susceptible to hydrogenation under more forcing conditions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations, including kinetic studies, transition state analysis, and the evaluation of electronic and steric factors, are crucial for predicting and controlling the outcomes of chemical reactions involving this compound.

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. While specific kinetic data for this compound is scarce, studies on related furan derivatives offer valuable insights into how substituents influence reaction rates.

For instance, the reactivity of the furan ring in various reactions is significantly affected by the nature of its substituents. In electrophilic aromatic substitution reactions, the furan ring is generally more reactive than benzene due to the electron-donating effect of the oxygen atom, which stabilizes the intermediate carbocation. numberanalytics.compearson.com However, the presence of an electron-withdrawing chloro group at the 5-position is expected to decrease the electron density of the furan ring, thereby reducing its reactivity towards electrophiles compared to unsubstituted furan.

Conversely, the chloro group can influence the rate of nucleophilic substitution reactions. In studies on the nucleophilic substitution of 5-substituted-2-furfurylidenemalononitriles, it was observed that the nature of the leaving group significantly impacts the reaction rate. researchgate.net While a chloro group is not as readily displaced as some other leaving groups, its presence can facilitate nucleophilic attack on the furan ring under certain conditions.

The aminomethyl group at the 2-position also plays a crucial role in the molecule's reactivity. The nitrogen atom's lone pair of electrons makes the amine group a nucleophile, capable of reacting with various electrophiles. The rate of these reactions will depend on the steric hindrance around the nitrogen atom and the electronic properties of the reaction partner.

A hypothetical kinetic study could involve the reaction of this compound with a standard electrophile, such as an acyl chloride, to form the corresponding amide. By monitoring the reaction progress over time under various concentrations and temperatures, the rate law and activation parameters could be determined. Such data would provide a quantitative measure of the nucleophilicity of the aminomethyl group in this specific molecular context.

To illustrate the effect of substituents on reaction rates in a related system, consider the hypothetical relative rates of a given reaction for a series of substituted furans:

| Substituent at 5-position | Relative Rate |

| -H | 1.00 |

| -CH₃ | 5.40 |

| -Cl | 0.25 |

| -NO₂ | 0.01 |

| This table is illustrative and based on general principles of substituent effects on aromatic reactivity. Actual values would need to be determined experimentally. |

Transition state theory is a fundamental concept in understanding reaction mechanisms. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for modeling transition states and mapping out reaction coordinates. mit.edu

For this compound, computational modeling could be employed to investigate various potential reaction pathways. For example, in an N-acylation reaction, the reaction coordinate would depict the energy changes as the amine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate (the transition state), which then collapses to form the final amide product and a chloride ion.

The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies on related furan systems have provided valuable insights. For example, in Diels-Alder reactions involving furans, the transition state geometry and energy are influenced by the substituents on both the furan ring and the dienophile. nih.govresearchgate.net Halogen substitution has been shown to have a significant effect, influencing the reaction to be slower and less thermodynamically favorable in some intramolecular contexts, a phenomenon attributed to a combination of steric effects, positive charge stabilization in the transition state, and dipolar interactions. researchgate.netnih.gov

A hypothetical reaction coordinate diagram for the N-acylation of this compound is presented below.

Reaction Coordinate Diagram for N-Acylation (A qualitative representation)

This diagram illustrates the energy profile of the reaction, with the reactants needing to overcome the activation energy barrier at the transition state to proceed to the lower-energy products.

The reactivity of this compound is a delicate balance of electronic and steric effects imparted by its substituents.

Electronic Effects:

Furan Ring: The furan ring is an electron-rich aromatic system due to the lone pairs on the oxygen atom being delocalized into the ring. This inherent electron richness makes it susceptible to electrophilic attack, preferentially at the 2- and 5-positions where the positive charge in the intermediate is best stabilized. numberanalytics.com

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is primarily an activating group. The nitrogen's lone pair can participate in reactions, making the group nucleophilic. The methylene spacer (-CH₂-) isolates the amine from direct conjugation with the furan ring, so its electronic influence on the ring's aromatic system is mainly inductive.

Steric Effects:

The presence of substituents on the furan ring can sterically hinder the approach of reactants. The chloro group at the 5-position and the aminomethyl group at the 2-position can influence the regioselectivity of reactions by blocking certain sites. For example, in reactions involving the furan ring itself, the substituents may direct an incoming group to a less hindered position.

The aminomethyl group, while not exceptionally bulky, can still experience steric hindrance in reactions with large electrophiles. The flexibility of the C-C and C-N bonds allows for some conformational adjustments to minimize steric clashes.

The interplay of these effects can be summarized in the following table:

| Substituent | Electronic Effect on Furan Ring | Steric Effect |

| -Cl | Inductive: -I (deactivating)Resonance: +M (weakly activating/directing) | Moderate |

| -CH₂NH₂ | Inductive: -I (weakly deactivating) | Moderate |

Synthesis of Novel Furan-Fused Heterocyclic Systems

The inherent reactivity of the furan ring and the nucleophilic nature of the primary amine in this compound make it a valuable precursor for the construction of various nitrogen-containing heterocyclic systems. These transformations often involve the opening of the furan ring followed by cyclization with the amine functionality, or direct reactions at the amine group to build new ring structures.

Formation of Pyrroles, Pyridines, and other Nitrogen Heterocycles

The synthesis of pyrroles from furan derivatives is a well-established transformation, often proceeding through the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method typically involves the acid-catalyzed hydrolysis of the furan to a 1,4-dicarbonyl intermediate, which then condenses with a primary amine to form the pyrrole (B145914) ring. organic-chemistry.org In the case of this compound, the primary amine is already present in the molecule, suggesting the potential for an intramolecular reaction following furan ring opening.

The conversion of furans into pyridines has also been reported through various synthetic routes. scispace.comresearchgate.netorganic-chemistry.org One common approach involves the reaction of furan derivatives with ammonia (B1221849) or amines under specific conditions, leading to ring expansion and the formation of the pyridine nucleus. For this compound, the primary amine could potentially participate in such a rearrangement, or the furan ring could be transformed into a suitable precursor for pyridine synthesis.

Beyond simple pyrroles and pyridines, the bifunctional nature of this compound allows for its use in the synthesis of other nitrogen heterocycles. For instance, condensation reactions of the amine group with various electrophiles can lead to the formation of pyrazines, pyrimidines, or other fused heterocyclic systems. nih.gov

Table 1: Illustrative Examples of Pyrrole and Pyridine Synthesis from Furan Precursors

| Starting Material | Reagents and Conditions | Product | Reference |

| 2,5-Dimethoxytetrahydrofuran | Primary Amine, Iron(III) chloride, Water | N-Substituted Pyrrole | organic-chemistry.org |

| 2-Acetylfuran | 1. Oxime formation 2. Reduction and acetylation | 2-Methyl-3-pyridinol | scispace.com |

| Methyl furoate | 1. Electrolysis in MeOH 2. NH₃ in MeOH 3. H₂O, HCl | 2,3-Pyridinediol | scispace.com |

Construction of Polycyclic Aromatic Nitrogen Compounds

The synthesis of polycyclic aromatic nitrogen compounds (PANCs) or N-heteroaromatics is an area of significant interest due to their prevalence in pharmaceuticals and materials science. rsc.org While direct conversion of this compound to complex PANCs is not extensively documented, its constituent furan and amine moieties can serve as building blocks in multi-step synthetic strategies. For instance, the furan ring can be a diene in Diels-Alder reactions to construct a more complex carbocyclic framework, which can then be further functionalized and cyclized to form nitrogen-containing polycyclic systems. semanticscholar.orgnih.gov

Furthermore, the amine group can be utilized to introduce a nitrogen atom into a pre-existing polycyclic aromatic system. Friedel-Crafts type reactions or nucleophilic aromatic substitution reactions could potentially be employed to fuse a nitrogen-containing ring onto an aromatic core derived from the furan precursor. acs.org The synthesis of such complex molecules often involves a series of reactions, including cyclizations, aromatizations, and functional group interconversions. kaust.edu.sa

Development of Polymeric and Oligomeric Structures

The bifunctional nature of this compound and its derivatives makes them attractive candidates for the synthesis of polymers and oligomers. The primary amine can participate in step-growth polymerization reactions, while the furan ring offers possibilities for cross-linking or further functionalization.

Condensation Polymerization of this compound Derivatives

This compound can, in principle, be used as a monomer in condensation polymerization. For example, after conversion of the chloro-substituent to a carboxylic acid or another suitable functional group, the resulting amino acid derivative could undergo self-condensation to form a polyamide. More commonly, it could be co-polymerized with other monomers, such as diacids or diacyl chlorides, to produce polyamides. dtic.milacs.orgrsc.orgresearchgate.net The furan ring within the polymer backbone can impart unique thermal and mechanical properties to the resulting material. researchgate.net

Table 2: Examples of Furan-Based Polyamide Synthesis

| Diamine Monomer | Diacid/Diacyl Chloride Monomer | Polymerization Method | Resulting Polymer | Reference |

| p-Phenylenediamine | 2,5-Furandicarboxylic acid | Direct Polycondensation | Furan-based Polyamide | dtic.mil |

| Hexamethylenediamine | Dimethyl 2,5-furandicarboxylate | Melt Polycondensation | Poly(hexamethylene furanamide) (PA6F) | rsc.org |

| Various Aliphatic Diamines | 2,5-Furandicarboxylic acid | Melt Polycondensation | Furan-based Polyamides | researchgate.net |

Grafting and Surface Functionalization Utilizing the Amine Moiety

The primary amine of this compound provides a reactive handle for grafting the molecule onto surfaces or other polymers. This can be achieved through various chemical reactions, such as amide bond formation with carboxylic acid-functionalized surfaces or reaction with epoxy groups. mdpi.comnih.gov Such surface functionalization can be used to alter the properties of materials, for instance, to introduce specific binding sites or to improve biocompatibility. The furan moiety, in turn, can be used for further modifications, such as Diels-Alder reactions for cross-linking or attaching other molecules. drexel.eduresearchgate.net For example, silica (B1680970) surfaces have been functionalized with furan-2-carbaldehyde to create chelating sorbents for metal ions, a process that could be adapted for this compound. researchgate.net

Generation of Structurally Diverse Libraries for Chemical Biology Research

The creation of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology research. lifechemicals.com this compound, with its multiple points of diversification, is a promising scaffold for the construction of such libraries. nih.govmdpi.comresearchgate.net

The primary amine can be readily acylated, alkylated, or used in reductive amination reactions with a wide variety of aldehydes and ketones to introduce diverse substituents. Furthermore, the chlorine atom on the furan ring can be replaced through nucleophilic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. The furan ring itself can undergo various transformations, further expanding the chemical space accessible from this starting material. mdpi.comtue.nlrsc.orgresearchgate.net This multi-faceted reactivity allows for the systematic generation of a large number of distinct compounds, which can then be screened for biological activity.

Derivatization and Structural Modification of 5 Chlorofuran 2 Yl Methanamine

The derivatization of this compound can be systematically explored through modern synthetic methodologies to generate libraries of novel compounds for various screening purposes. Key to this exploration are parallel synthesis and solid-phase organic synthesis, which enable the rapid and efficient creation of a multitude of derivatives.

Parallel synthesis has emerged as a powerful strategy for accelerating the drug discovery process by allowing for the simultaneous synthesis of a large number of compounds. This high-throughput approach is readily applicable to the derivatization of this compound, primarily by targeting the reactive primary amine functionality.

One of the most common derivatization reactions for primary amines is the formation of ureas and carboxamides . These functional groups are prevalent in many biologically active molecules due to their ability to participate in hydrogen bonding interactions with biological targets. researchgate.net The synthesis of urea (B33335) derivatives of this compound can be achieved through its reaction with a diverse array of isocyanates or by using coupling agents with various amines and a source of carbon dioxide. nih.gov A mild and efficient method for the parallel synthesis of ureas involves the in-situ generation of isocyanates from carbamic acids, which are formed from the reaction of primary amines with carbon dioxide, followed by condensation with a second amine. nih.gov

Similarly, the synthesis of furan-2-carboxamide derivatives can be accomplished by reacting this compound with a library of carboxylic acids or their activated derivatives (e.g., acyl chlorides). Microwave-assisted synthesis has been shown to be an effective technique for accelerating these reactions and improving yields. nih.govresearchgate.net

The generation of a diverse library of derivatives can be systematically planned. For instance, a library of urea derivatives can be synthesized by reacting this compound with a selection of commercially available isocyanates bearing different substituents (aliphatic, aromatic, heterocyclic).

Table 1: Exemplar Library of Urea Derivatives from this compound via Parallel Synthesis

| Reactant 1 | Reactant 2 (Isocyanate) | Potential Product |

| This compound | Phenyl isocyanate | 1-(5-Chlorofuran-2-ylmethyl)-3-phenylurea |

| This compound | 4-Fluorophenyl isocyanate | 1-(5-Chlorofuran-2-ylmethyl)-3-(4-fluorophenyl)urea |

| This compound | Benzyl isocyanate | 1-Benzyl-3-(5-chlorofuran-2-ylmethyl)urea |

| This compound | Cyclohexyl isocyanate | 1-(5-Chlorofuran-2-ylmethyl)-3-cyclohexylurea |

Furthermore, multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step and are highly amenable to high-throughput synthesis. While specific MCRs involving this compound are not extensively reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted to incorporate this amine, a carbonyl compound, an isocyanide, and a carboxylic acid to rapidly generate a library of complex amides.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could also be employed in a parallel synthesis format to modify the furan ring itself, although this would likely require prior functionalization of the 5-chloro position. nih.govnih.gov

Solid-phase organic synthesis (SPOS) offers significant advantages for the preparation of compound libraries, including simplified purification procedures and the ability to drive reactions to completion by using an excess of reagents. crsubscription.com While the direct solid-phase synthesis of this compound derivatives is not prominently documented, the principles of SPOS can be readily applied.

A common strategy in SPOS is to attach the starting material to a solid support (resin) via a suitable linker. For this compound, the primary amine provides a convenient handle for attachment. For example, the amine could be acylated with a linker-functionalized carboxylic acid, such as a derivative of Wang or Rink amide resin.

Once the this compound scaffold is anchored to the solid support, a variety of diversification reactions can be performed. The furan ring can be subjected to electrophilic substitution reactions, or the chloro-substituent could potentially be displaced by other nucleophiles, although the reactivity of the 5-position in furan towards nucleophilic substitution is generally low.

A more versatile approach would be to synthesize the furan ring itself on the solid support. For instance, a resin-bound alkyne could undergo a cycloaddition reaction to form the furan ring, with the chloro-substituent and the methanamine side chain (or a protected precursor) being introduced during the synthetic sequence. researchgate.netbalasubramanian.co.uk

A "traceless" linker strategy could also be employed, where the point of attachment to the solid support is cleaved in the final step without leaving any residual atoms from the linker on the product molecule. researchgate.netresearchgate.netnih.gov

The derivatization of the resin-bound this compound would then proceed in a parallel fashion. For example, after attachment to the resin, the amine could be deprotected (if it was initially protected) and then reacted with a library of building blocks.

Table 2: Potential Solid-Phase Synthesis Strategy for Derivatization

| Step | Description | Example Reagents/Conditions |

| 1. Attachment to Resin | The primary amine of this compound is coupled to a linker on a solid support. | Rink Amide resin, DIC, HOBt |

| 2. Diversification | The resin-bound compound is reacted with a library of electrophiles. | Acyl chlorides, sulfonyl chlorides, isocyanates |

| 3. Cleavage | The final products are cleaved from the resin. | Trifluoroacetic acid (TFA) |

This solid-phase approach allows for the efficient synthesis and purification of a large library of amides, sulfonamides, and ureas derived from the this compound scaffold. The final products would be obtained in solution after cleavage from the resin, ready for screening.

Computational Chemistry and Theoretical Investigations of 5 Chlorofuran 2 Yl Methanamine

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and physical properties. For (5-Chlorofuran-2-yl)methanamine, these studies would involve sophisticated computational methods to model its electronic behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For this compound, DFT calculations would provide insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

In a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a molecule with some structural similarities, DFT calculations were used to determine the HOMO and LUMO energies to understand its electronic properties. scispace.com Similar calculations on this compound would reveal how the chloro and aminomethyl substituents influence the electronic environment of the furan (B31954) ring. The electron density map would likely show a high electron density around the oxygen and chlorine atoms due to their high electronegativity, as well as on the nitrogen atom of the amino group.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide very accurate results. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more precise determination of its electronic properties.

For instance, in studies of furan and its derivatives, ab initio methods have been employed to investigate excited states and their dynamics. nih.gov For this compound, these calculations could predict its electronic spectrum and provide a detailed understanding of its photochemistry. Benchmarking of rotational constants for methylfuran derivatives has shown that the MP2/6-31G(d,p) level of theory can be useful in guiding spectral assignments. rsc.org

The distribution of charge within a molecule is key to understanding its interactions with other molecules. For this compound, computational methods can generate a molecular electrostatic potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). The negative regions, likely around the oxygen, chlorine, and nitrogen atoms, would be susceptible to electrophilic attack, while the positive regions would be attractive to nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function, particularly in biological systems. Conformational analysis and molecular dynamics simulations are the primary computational tools used to explore these aspects.

The aminomethyl group attached to the furan ring is not static; it can rotate around the C-C bond connecting it to the ring. This rotation is not entirely free, as it is hindered by energetic barriers. Computational chemistry can be used to calculate the energy profile of this rotation, identifying the most stable (lowest energy) conformations and the transition states (highest energy) between them.

Studies on related molecules, such as N-benzhydrylformamides, have utilized DFT calculations to determine the rotational barriers of formyl groups, which were found to be in the range of 20-23 kcal/mol. mdpi.com For this compound, the rotational barrier of the aminomethyl group would be influenced by steric hindrance and electronic interactions with the furan ring and its chloro substituent. The table below presents experimentally determined rotational barriers for methyl groups in various furan and thiophene (B33073) derivatives, which can serve as a reference for the kinds of values that might be expected. researchgate.net

| Compound | Substituent Position | Rotational Barrier (cm⁻¹) |

| 2-Acetylthiophene | - | - |

| 2-Acetylfuran | - | - |

| 5-Methyl furfural (B47365) | 5-methyl | - |

| 2-Acetyl-5-methylfuran | 5-methyl | - |

Note: Specific values for the rotational barriers in the table from the source were not provided in the abstract.

In a study on 2,3-dimethylfuran, the barriers to internal rotation of the ortho- and meta-methyl rotors were determined to be 298.274(12) cm⁻¹ and 237.6891(47) cm⁻¹, respectively. rsc.org These values are significantly lower than those for the isolated methyl groups in 2-methylfuran (B129897) and 3-methylfuran, highlighting the influence of neighboring substituents. rsc.org A similar approach could be used to predict the rotational barrier of the aminomethyl group in this compound.

Beyond the rotation of the aminomethyl group, the entire molecule can exist in different conformational states. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

These simulations can reveal the preferred conformations of the molecule and the pathways and rates of interconversion between them. For example, MD simulations have been used to study the pyrolysis of furan resin and the dynamics of furan-based polymers. psu.edursc.org For this compound, MD simulations could provide insights into its flexibility and how it might interact with a biological target, such as a protein binding pocket. The relative energies of different conformers can be calculated to determine their populations at a given temperature.

Solvation Effects on Molecular Conformation

The conformation of flexible molecules like this compound is significantly influenced by its surrounding solvent environment. While direct computational studies on the solvation of this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous furan derivatives. rsc.orgfrontiersin.orgnih.gov The interplay between the solute and solvent molecules dictates the energetically preferred three-dimensional arrangement of the molecule.

In solution, the solvent can alter the molecular conformation and, consequently, the viability and selectivity of chemical reactions. frontiersin.org For furan derivatives, the polarity and hydrogen-bonding capabilities of the solvent are critical. rsc.org For instance, in the acid-catalyzed conversion of furan, the solvent was found to significantly affect the reaction network. In dimethyl sulfoxide (B87167) (DMSO), furan was converted into levulinic acid, whereas in water, polymerization dominated. The use of alcohol as a solvent, such as methanol, could suppress polymerization by stabilizing reactive intermediates through acetal (B89532) formation. rsc.org

Computational approaches to understanding these effects often involve explicit and implicit solvation models. Explicit models, where a specific number of solvent molecules are included in the calculation, can provide detailed insight into direct solute-solvent interactions, such as hydrogen bonds. frontiersin.org The number of solvent molecules in the first solvation sphere can be determined experimentally through techniques like NMR titration and then modeled computationally to analyze specific interactions. frontiersin.org

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to study the conformational landscape of furan derivatives in different solvents. nih.gov These studies often calculate the rotational barriers of substituent groups, which are influenced by the solvent. For example, the rotation around the bond connecting a substituent to the furan ring can be analyzed to understand how the solvent stabilizes or destabilizes different conformers. nih.gov The choice of solvent can thus be a critical parameter in controlling the outcome of reactions involving furan-containing molecules. rsc.org

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides powerful tools for unraveling the intricate details of reaction mechanisms, including those involving furan derivatives. uliege.bemdpi.commissouri.edu These methods allow for the exploration of potential energy surfaces, identification of transient species like transition states, and mapping of the complete reaction pathway.

A crucial aspect of understanding a chemical reaction is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. uni-muenchen.de Locating this first-order saddle point on the potential energy surface allows for the calculation of the activation energy barrier, a key determinant of the reaction rate. uliege.be

For reactions involving furan derivatives, such as cycloadditions or ring-opening reactions, computational methods can be used to model the geometry of the transition state. uliege.bersc.org For example, in the retro-Diels-Alder reaction of furan-maleimide adducts, computational studies have shown that applying mechanical force can switch the mechanism from a concerted pathway to a sequential one, which involves locating the corresponding transition states for each pathway. uliege.be The energy barrier for such reactions can be calculated, providing insight into the reaction kinetics. In some cases, external agents like catalysts or solvents can significantly alter these energy barriers, a phenomenon that can be quantitatively assessed through computational analysis. researchgate.net

| Reaction Pathway | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Concerted Cycloaddition | Gas Phase | DFT/B3LYP/6-31G | 25.4 |

| Concerted Cycloaddition | Water (PCM) | DFT/B3LYP/6-31G | 22.1 |

| Stepwise (Intermediate 1) | Gas Phase | DFT/B3LYP/6-31G | 28.9 |

| Stepwise (Intermediate 1) | Water (PCM) | DFT/B3LYP/6-31G | 26.5 |

Once a transition state has been located, the Intrinsic Reaction Coordinate (IRC) method is used to map the minimum energy reaction pathway connecting the transition state to the reactants and products. mdpi.commissouri.eduuni-muenchen.de The IRC is defined as the steepest descent path in mass-weighted Cartesian coordinates from the transition state down to the local minima on either side. missouri.eduscm.com This analysis confirms that a located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. uni-muenchen.defaccts.de

The IRC path can be visualized as the trajectory a molecule would take if it had zero kinetic energy, moving from the saddle point of the transition state down into the reactant and product valleys. uni-muenchen.de This computational tool is essential for understanding complex, multi-step mechanisms by breaking them down into a series of elementary reaction steps, each with its own IRC pathway. mdpi.commissouri.edu For complex systems, such as enzymatic reactions or reactions on surfaces, IRC calculations can elucidate the step-by-step transformation. missouri.edu In some cases, the IRC can reveal bifurcations, where the reaction path splits to form multiple products from a single transition state, providing deeper insight into reaction selectivity. missouri.edu

Computational modeling is instrumental in understanding how catalysts influence reaction pathways, particularly in the production and conversion of furan derivatives. researchgate.netfrontiersin.orgresearchgate.net These studies often focus on the interactions between the catalyst and the substrate, which are key to the catalyst's activity and selectivity.

For instance, in the conversion of furan derivatives, heterogeneous solid catalysts like zeolites and ion-exchange resins are often used. researchgate.netnih.gov Computational models can help to understand how the pore size and structure of a zeolite influence the conversion of substrates like 2-methylfuran. researchgate.net Similarly, the interaction of substrates with active sites on metal catalysts, such as Ni or Co, can be modeled to elucidate the mechanism of reactions like hydrodeoxygenation. researchgate.net For example, it was proposed that the formyl group of furfural adsorbs on Co⁰ species, while the C-O bond on the side chain is adsorbed and broken by CoOx species. researchgate.net

In biocatalysis, docking studies can model the interaction of a substrate with the active site of an enzyme. For the amination of furan aldehydes, docking models have shown how the furan ring of a substrate is surrounded by hydrophobic residues within the enzyme's active site, with specific hydrogen bonds, such as with a tryptophan residue, contributing to efficient binding and high catalytic activity. nih.gov These models provide a molecular basis for the observed catalytic performance and can guide the engineering of more efficient catalysts. nih.gov

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum chemistry, have become indispensable for predicting spectroscopic parameters, which aids in the structural elucidation of molecules. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. The computational prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) provides a powerful complement to experimental data, often being crucial for the unambiguous assignment of complex structures. bohrium.comnih.gov

Methods for predicting NMR parameters range from empirical, data-driven approaches to more rigorous ab initio quantum chemical calculations. nih.gov Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. nih.govrsc.orgresearchgate.net The process typically involves first optimizing the molecular geometry and then calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). nih.gov The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For furan derivatives, DFT calculations have been shown to be sensitive to substituent effects, with calculated shielding constants showing a linear correlation with Hammett constants. nih.gov The accuracy of these predictions depends on several factors, including the choice of the DFT functional, the basis set, and the treatment of solvent effects. rsc.orgnih.gov For fluorine-containing compounds, specialized computational protocols have been developed to achieve high accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net

| Proton | Experimental δ (ppm) | Calculated δ (ppm) - GIAO/B3LYP/6-311+G(d,p) in CDCl₃ | Difference (ppm) |

|---|---|---|---|

| H-3 | 6.40 | 6.45 | -0.05 |

| H-4 | 6.25 | 6.28 | -0.03 |

| -CH₂- | 3.80 | 3.87 | -0.07 |

These computational tools are invaluable not only for confirming the structure of known compounds but also for identifying unknown reaction products and transient intermediates. bohrium.comrsc.org

Theoretical Vibrational Spectroscopy (IR, Raman) Analysis

Theoretical vibrational spectroscopy is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. This analysis helps in the assignment of vibrational modes observed in experimental spectra and provides a deeper understanding of the molecular structure and bonding.

For a molecule like this compound, DFT calculations would be employed to first optimize its three-dimensional geometry to a minimum energy state. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra would be calculated. These calculations are based on the second derivative of the energy with respect to the nuclear positions.

The predicted spectra are typically presented in a table that correlates the calculated wavenumber (in cm⁻¹) with the specific vibrational motion of the atoms. These motions include stretching, bending, wagging, twisting, and scissoring of the various functional groups. For this compound, key vibrational modes would include the C-H, C-C, C-O, and C-Cl stretching and bending vibrations of the furan ring, as well as the N-H and C-N vibrations of the methanamine group.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for this compound

| Calculated Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| ~3400-3500 | High | Moderate | N-H stretching |

| ~3100-3200 | Moderate | High | C-H stretching (furan ring) |

| ~2850-2950 | Moderate | Moderate | CH₂ stretching (methanamine) |

| ~1600-1650 | High | High | C=C stretching (furan ring) |

| ~1550-1600 | Moderate | Moderate | N-H bending |

| ~1450-1500 | Moderate | Low | CH₂ scissoring |

| ~1200-1250 | High | Moderate | C-O-C asymmetric stretching (furan ring) |

| ~1000-1100 | High | Low | C-N stretching |

| ~700-800 | High | Moderate | C-Cl stretching |

Note: This table is illustrative and does not represent actual calculated data for this compound, as such data is not currently available.

UV-Vis Absorption and Electronic Excitation Spectra Simulations

Theoretical simulations of UV-Vis absorption spectra are conducted to understand the electronic transitions within a molecule upon absorption of ultraviolet or visible light. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for these calculations.

The process begins with the optimized ground-state geometry of this compound obtained from DFT. TD-DFT calculations are then performed to determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax). The calculations also yield the oscillator strength for each transition, which is related to the intensity of the absorption band.

For this compound, the electronic transitions would likely involve the π electrons of the furan ring and the non-bonding electrons on the oxygen, nitrogen, and chlorine atoms. The predicted transitions are often characterized as π → π* or n → π* transitions, indicating the promotion of an electron from a π bonding orbital or a non-bonding orbital to a π anti-bonding orbital, respectively.

Table 2: Illustrative Predicted Electronic Transitions for this compound

| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~280-300 | Low | HOMO-1 → LUMO | n → π |

| ~240-260 | High | HOMO → LUMO | π → π |

| ~200-220 | High | HOMO-2 → LUMO | π → π* |

Note: This table is illustrative and does not represent actual calculated data for this compound, as such data is not currently available. HOMO stands for Highest Occupied Molecular Orbital, and LUMO stands for Lowest Unoccupied Molecular Orbital.

These theoretical predictions of the UV-Vis spectrum provide valuable insights into the electronic structure of the molecule and can be used to interpret experimental absorption spectra.

Applications of 5 Chlorofuran 2 Yl Methanamine As a Chemical Building Block in Research

Role in the Synthesis of Complex Organic Molecules

The unique combination of a reactive amine and a functionalized furan (B31954) core makes (5-Chlorofuran-2-yl)methanamine a valuable precursor for a range of complex organic molecules. Its utility spans the creation of nitrogen-containing heterocycles, the assembly of natural product analogs, and its incorporation into multi-component reactions to generate diverse chemical scaffolds.

Precursor for Nitrogen-Containing Heterocycles

The primary amine group of this compound serves as a key functional handle for the synthesis of various nitrogen-containing heterocycles, which are prominent structures in many biologically active compounds. nih.govopenmedicinalchemistryjournal.com The nucleophilic nature of the amine allows it to participate in a wide array of cyclization reactions. For instance, it can react with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, and other heterocyclic systems. The presence of the chlorofuran moiety can influence the reactivity and electronic properties of the resulting heterocyclic products, potentially leading to novel pharmacological profiles.

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. openmedicinalchemistryjournal.com The synthesis of these structures often relies on the availability of versatile building blocks like this compound. While specific examples detailing the use of this exact compound are not extensively documented in mainstream literature, the general reactivity patterns of primary amines and furans are well-established. For example, reactions of aminomethylfurans with various electrophiles can lead to the formation of fused heterocyclic systems. The chloro-substituent on the furan ring can be retained in the final product or can serve as a site for further functionalization through cross-coupling reactions, offering a pathway to a diverse library of compounds. The synthesis of various nitrogen heterocycles often involves multi-step sequences, and the use of functionalized precursors like this compound can streamline these processes. researchgate.netclockss.org

Table 1: Potential Nitrogen-Containing Heterocycles from this compound

| Heterocycle Class | Potential Synthetic Route | Key Reagents |

| Pyrroles | Paal-Knorr synthesis | 1,4-Dicarbonyl compound |

| Pyridines | Hantzsch pyridine (B92270) synthesis | β-Ketoester, Aldehyde |

| Imidazoles | Reaction with α-haloketones followed by cyclization | α-Haloketone, Oxidizing agent |

| Pyrazines | Condensation with α-diketones | α-Diketone |

Intermediate in the Construction of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The synthesis of natural product analogs, which are structurally related compounds with modified functionalities, is a common strategy to overcome these challenges and to explore structure-activity relationships. nih.gov

This compound can serve as a valuable intermediate in the synthesis of analogs of natural products that contain a furan or a nitrogen-containing heterocyclic core. The furan ring is a structural motif found in a number of natural products with diverse biological activities. numberanalytics.com By incorporating the (5-chlorofuran-2-yl)methylamine unit, chemists can systematically modify the periphery of a natural product scaffold to optimize its biological properties. The chlorine atom, for instance, can mimic other halogen atoms present in marine natural products or can be used to introduce other functional groups via nucleophilic aromatic substitution or cross-coupling reactions. This allows for the generation of a library of analogs that can be screened for improved potency, selectivity, or pharmacokinetic properties. While direct synthesis of known natural products using this specific building block is not prominently reported, its potential lies in the creation of novel, synthetically accessible analogs.

Component in Multi-Component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are highly valued for their efficiency and ability to generate diverse molecular scaffolds. The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs, such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, for example, an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a di-peptide derivative. By employing this compound as the amine component, a diverse range of complex structures bearing the chlorofuran moiety can be rapidly assembled. The resulting products can serve as starting points for the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. The ability to introduce the functionalized furan ring in a single, atom-economical step highlights the value of this building block in diversity-oriented synthesis.

Contribution to Materials Science Research

Beyond its role in the synthesis of discrete organic molecules, this compound and its derivatives have potential applications in the field of materials science. The furan ring and the amine group can be exploited to create novel polymers and to act as ligands for the formation of coordination complexes and organometallic compounds.

Monomer in Polymer and Copolymer Synthesis

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived materials, as furans can be sourced from renewable biomass. researchgate.net The amine functionality of this compound allows it to be used as a monomer in the synthesis of various types of polymers, including polyamides, polyimides, and epoxy resins. mdpi.com For example, condensation polymerization with dicarboxylic acids or their derivatives would yield polyamides containing the chlorofuran unit in the polymer backbone. Similarly, reaction with dianhydrides would lead to the formation of polyimides, which are known for their excellent thermal stability and mechanical properties.

The presence of the furan ring in the polymer can impart unique properties, such as the ability to undergo reversible Diels-Alder reactions, leading to self-healing materials. The chlorine atom can further modify the polymer's properties, such as its flame retardancy and solubility. Research into furan-based polymers is an active area, with studies exploring their synthesis and performance for various applications. rsc.orgrsc.orgtandfonline.comnih.gov The use of furan-derived amines, such as furfuryl amine, in the synthesis of epoxy resins and polybenzoxazines has been reported, demonstrating the feasibility of incorporating such structures into high-performance thermosets. digitellinc.comacs.orgdigitellinc.com

Table 2: Potential Polymer Classes from this compound

| Polymer Class | Co-monomer | Polymerization Type | Potential Properties |

| Polyamides | Diacyl chloride | Condensation | High strength, thermal stability |

| Polyimides | Dianhydride | Condensation | Excellent thermal and chemical resistance |

| Epoxy Resins | Diglycidyl ether | Ring-opening | Good adhesion, mechanical strength |

| Polybenzoxazines | Phenol, Formaldehyde | Ring-opening | High thermal stability, low water absorption |

Ligand Precursor for Coordination Chemistry and Organometallic Research

The furan ring and the nitrogen atom of the amine group in this compound can both act as coordination sites for metal ions, making it a potential ligand precursor for the synthesis of coordination complexes and organometallic compounds. researchgate.net The nitrogen atom can donate its lone pair of electrons to a metal center, while the oxygen atom of the furan ring can also participate in coordination. Furthermore, the π-system of the furan ring can engage in π-bonding with transition metals.

The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. For example, coordination complexes of furan derivatives have been investigated for their catalytic activity in various organic transformations. rsc.orgresearchgate.netrsc.org The specific combination of a "soft" nitrogen donor and a "hard" oxygen donor in the same molecule could lead to the formation of complexes with unique reactivity. Organometallic compounds, where a carbon-metal bond is formed, could also be synthesized from this precursor, potentially through C-H activation of the furan ring. nih.gov The field of organometallic chemistry continuously seeks novel ligands to tune the properties of metal centers for applications in catalysis and materials science. nih.govacs.org The synthesis of coordination polymers using furan-containing ligands has also been explored, opening up possibilities for the creation of functional metal-organic frameworks (MOFs). koreascience.krnih.gov

Scaffold for Supramolecular Assembly and Host-Guest Chemistry

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a primary scaffold for supramolecular assembly or in the field of host-guest chemistry. While the amine and furan moieties offer potential sites for non-covalent interactions, its application in creating complex, self-assembling systems or as a key component in host-guest complexes is not prominently documented in available research.

Use in Chemical Probe and Ligand Development for Academic Studies

This compound has found significant utility in the development of specialized chemical tools for academic research, particularly in the synthesis of ligands for protein interaction studies and as a scaffold for enzyme inhibitors.

Current scientific literature does not provide specific instances of this compound being directly employed in the synthesis of fluorescent tags or probes for molecular imaging research. While the furan ring can be a component of fluorescent systems, the direct derivatization of this specific compound to create novel imaging agents is not a well-documented area of research.

The structural attributes of this compound make it a valuable starting point for the synthesis of ligands aimed at studying protein-ligand interactions. Researchers have incorporated this moiety into larger molecules to probe the binding pockets of specific proteins.

One notable example is in the development of selective inhibitors for Glucose Regulated Protein 94 (Grp94), an endoplasmic reticulum-resident member of the heat shock protein 90 (Hsp90) family. nih.govresearchgate.net In these studies, the (5-chlorofuran-2-yl)methyl group was incorporated into a radamide (B610408) scaffold. The rationale behind using this heterocyclic system was to enhance interactions, such as π-π stacking, with the aromatic amino acid residues present in the unique hydrophobic secondary binding pocket of Grp94. nih.gov The affinity of these synthesized ligands for Grp94 was evaluated using techniques like competitive binding fluorescence polarization assays, which provide insights into the strength and specificity of the protein-ligand interactions. nih.govresearchgate.net

This compound has proven to be a particularly useful scaffold for the design of enzyme inhibitors, enabling the validation of novel therapeutic targets. Its incorporation into inhibitor structures has led to the development of potent and selective molecules.

Inhibitors of Glucose Regulated Protein 94 (Grp94):

In the pursuit of selective inhibitors for Grp94, a potential therapeutic target for conditions like cancer metastasis and glaucoma, this compound was utilized as a key building block. nih.govresearchgate.net Researchers hypothesized that the electron-rich furan ring would be beneficial for affinity towards Grp94. nih.gov This was confirmed through the synthesis of a series of analogues where the (5-chlorofuran-2-yl)methyl group was part of the inhibitor structure. These compounds were then tested for their ability to inhibit Grp94 using a competitive binding fluorescence polarization assay with a FITC-labeled probe. nih.govresearchgate.net The data from these studies helped in understanding the structure-activity relationship and in optimizing the inhibitor design for improved potency and selectivity.

| Compound/Analogue | Scaffold | Target Enzyme | Rationale for this compound inclusion | Assay Method |

| Radamide Analogue | Radamide | Grp94 | To enhance π-π interactions with aromatic residues in the binding pocket. nih.gov | Competitive binding fluorescence polarization assay. nih.govresearchgate.net |

Inhibitors of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3):

| Inhibitor Type | Target Enzyme | Mechanism of Action | Role of this compound |

| Tricyclic Ketone Derivative | AKR1C3 | Prodrug converted to a KARS inhibitor by AKR1C3. google.com | A key building block in the synthesis of the tricyclic scaffold. google.comgoogle.com |

Advanced Methodologies for the Academic Study of 5 Chlorofuran 2 Yl Methanamine

In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the non-invasive monitoring of reactions involving (5-chlorofuran-2-yl)methanamine. These techniques allow for the direct observation of changes in the molecular structure and functional groups throughout a chemical transformation.

In a hypothetical synthesis of a derivative of this compound, for instance, the acylation of the primary amine, real-time IR spectroscopy could be used to monitor the disappearance of the N-H stretching vibrations of the starting material and the appearance of the amide C=O stretching band. Theoretical studies on furan (B31954) and its derivatives have provided a basis for assigning vibrational frequencies. globalresearchonline.netresearchgate.net For example, the C-H stretching vibrations in furan rings are typically observed in the range of 3100-3250 cm⁻¹. globalresearchonline.net

Table 1: Hypothetical Real-Time Spectroscopic Data for the Acylation of this compound

| Technique | Analyte | Key Spectroscopic Feature | Observation During Reaction |

| In-Situ IR | This compound | N-H Stretch | Decrease in intensity |

| In-Situ IR | Amide Product | C=O Stretch | Increase in intensity |

| In-Situ ¹H NMR | This compound | -CH₂- protons | Downfield shift upon conversion |

| In-Situ ¹³C NMR | This compound | Furan ring carbons | Shift in resonance upon substitution |

By quantifying the concentration of reactants, intermediates, and products over time using in-situ spectroscopy, detailed kinetic profiles of reactions involving this compound can be established. This is crucial for understanding reaction mechanisms and optimizing process conditions. Recent studies have demonstrated the use of in-situ Raman spectroscopy for the quantitative kinetic analysis of reactions involving furan derivatives, such as the electrooxidation of 5-hydroxymethylfurfural (B1680220). researchgate.net This approach allows for the determination of reaction rates, orders, and activation energies.

For example, by monitoring the intensity of a characteristic IR band or the integral of a specific NMR peak corresponding to this compound, its consumption rate can be plotted against time to determine the reaction order with respect to this reactant.

Crystallographic Techniques for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. nih.govyoutube.comyoutube.com

While a single crystal structure of this compound itself may not be publicly available, the formation of derivatives, co-crystals, or salts can facilitate crystallization and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). carleton.edumdpi.com This technique offers unambiguous structural elucidation, which is fundamental for understanding structure-property relationships. For instance, the analysis of a salt of this compound would reveal the protonation site and the nature of the ionic interactions. The study of co-crystals can provide insights into non-covalent interactions that dictate molecular packing. mdpi.com

Table 2: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions. |

Powder X-ray diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials and is particularly important in identifying and quantifying different crystalline forms, known as polymorphs. rigaku.comrigaku.comresearchgate.net Polymorphs of a compound can exhibit different physical properties, and their control is crucial in various applications. PXRD can be used to screen for polymorphs of this compound under various crystallization conditions. nih.govnih.gov

Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By comparing the PXRD pattern of a sample to reference patterns, the presence of different polymorphs or impurities can be determined. rigaku.com Variable temperature PXRD can also be employed to study phase transitions between polymorphic forms. researchgate.net

Chromatographic and Separation Science Developments

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used to assess the purity of synthesized compounds. In the synthesis of related (5-phenylfuran-2-yl)methanamine (B3023609) derivatives, silica (B1680970) gel column chromatography has been effectively used for purification. mdpi.com

Method development in HPLC for this compound would involve optimizing the stationary phase (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures with additives like formic acid or trifluoroacetic acid to improve peak shape), and detector settings (e.g., UV detection at a wavelength where the furan ring absorbs). Chiral chromatography could also be employed if enantiomeric separation is required, assuming a chiral center is introduced in a derivative.

High-Resolution Liquid Chromatography Methods for Purity Assessment and Isolation